2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710552
InChI: InChI=1S/C9H14ClNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3
SMILES:
Molecular Formula: C9H14ClNOS
Molecular Weight: 219.73 g/mol

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol

CAS No.:

Cat. No.: VC17710552

Molecular Formula: C9H14ClNOS

Molecular Weight: 219.73 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol -

Specification

Molecular Formula C9H14ClNOS
Molecular Weight 219.73 g/mol
IUPAC Name 2-[1-(5-chlorothiophen-2-yl)ethylamino]propan-1-ol
Standard InChI InChI=1S/C9H14ClNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3
Standard InChI Key CGRFHBLBMARFDN-UHFFFAOYSA-N
Canonical SMILES CC(CO)NC(C)C1=CC=C(S1)Cl

Introduction

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is a compound classified as an amino alcohol, belonging to the broader category of organosulfur compounds due to its thiophene ring structure. This compound combines a thiophene moiety with an amino alcohol structure, making it notable for potential applications in pharmaceuticals and organic synthesis. The Chemical Abstracts Service (CAS) number for this compound is reported as 1482166-28-8 in some sources, although another CAS number, 1155566-86-1, is also associated with it in other references .

Synthesis and Preparation

The synthesis of 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of appropriate thiophenes with amino alcohols. The specific synthetic route may vary based on desired purity and yield, as well as the availability of starting materials. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound.

Synthesis Steps

  • Starting Materials: Thiophene derivatives and amino alcohols.

  • Reaction Conditions: Temperature control, solvent selection, and pH regulation are crucial.

  • Analytical Techniques: NMR and HPLC for structure confirmation and purity assessment.

Potential Applications

Research into the biological activity of 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol could lead to novel therapeutic agents, particularly in areas involving neurotransmitter modulation or other pharmacological effects related to its structure. Thiophene derivatives, in general, have shown potential in exhibiting antimicrobial, anti-inflammatory, or anticancer properties due to their ability to interact with cellular targets.

Research Findings and Future Directions

Detailed studies are required to elucidate the specific mechanisms of action for 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol in biological systems or synthetic pathways. Further characterization techniques like NMR spectroscopy or HPLC may provide insights into purity and structural integrity. The compound's potential biological activities suggest a need for in-depth pharmacological studies to explore its therapeutic potential fully.

Future Research Directions

  • Biological Activity Studies: Investigate pharmacological effects and potential therapeutic applications.

  • Mechanism of Action: Elucidate how the compound interacts with biological systems.

  • Synthetic Optimization: Improve synthesis methods for higher purity and yield.

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